RCS-8

Forensic Toxicology Drug Metabolism Analytical Chemistry

RCS-8 (CAS 1345970-42-4) is a Schedule I synthetic cannabinoid reference standard critical for forensic toxicology and seized-drug analysis. Its N-cyclohexylethyl substitution—replacing the N-pentyl chain of JWH-250—produces a distinct urinary metabolite, hydroxyphenyl RCS-8 glucuronide, enabling unequivocal LC-MS/MS differentiation from JWH-250 ingestion. Certified reference material at ≥98% purity is essential for method validation, calibration curve construction, and quantifying RCS-8 in herbal evidence (typically 0.5–2% w/w). Procure parent and metabolite standards to ensure defensible forensic identifications and full DEA Schedule I regulatory compliance.

Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
CAS No. 1345970-42-4
Cat. No. B587768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCS-8
CAS1345970-42-4
Synonyms1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone; 
Molecular FormulaC25H29NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
InChIInChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3
InChIKeyBSQFBMXCQIKYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





RCS-8: Structural and Pharmacological Baseline for Forensic and Metabolism Studies


RCS-8 (CAS 1345970-42-4), also known as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, is a synthetic cannabinoid of the 3-phenylacetylindole class [1]. It was identified as an ingredient in herbal incense products . Structurally, it is an analogue of JWH-250, where the N-pentyl chain of the latter is replaced by an N-cyclohexylethyl moiety [1]. This modification is a key structural feature that distinguishes it from other cannabinoids in the JWH and AM series [1].

Why In-Class Synthetic Cannabinoid Substitution is Inappropriate: The Case for RCS-8 Specificity


Despite sharing a common core structure, synthetic cannabinoids within the same class, such as RCS-8, JWH-250, and AM-2201, exhibit distinct metabolic fates and detection profiles [1]. A generic approach that assumes identical behavior is scientifically invalid. The specific N-alkyl substitution on the indole ring, in this case, the cyclohexylethyl group in RCS-8 versus the pentyl group in JWH-250, directly influences the compound's metabolism, leading to a unique pattern of urinary metabolites [1]. This specificity is critical for forensic toxicology, where accurate identification of a consumed substance relies on detecting these unique metabolite markers, not merely the parent compound [1].

Quantitative Differentiation of RCS-8: Evidence-Based Comparator Analysis


Comparative Metabolism: Unique Hydroxyphenyl Glucuronide Formation in Human Hepatocytes

Incubation of RCS-8 with human hepatocytes resulted in the identification of over 20 metabolites. A key finding was the formation of hydroxyphenyl RCS-8 glucuronide as a major metabolite [1]. This metabolic pathway is a direct consequence of the 2-methoxyphenylacetyl moiety present in RCS-8. In contrast, the metabolism of its close structural analogue, JWH-250, which shares this moiety, is not directly compared in this study, but the extensive glucuronidation observed for RCS-8 is a specific and quantifiable metabolic feature [1].

Forensic Toxicology Drug Metabolism Analytical Chemistry

Structural Differentiation: N-Cyclohexylethyl Substitution vs. N-Pentyl in JWH-250

RCS-8 is a direct structural analogue of JWH-250, distinguished by the replacement of the N-pentyl chain with an N-cyclohexylethyl group [1]. This modification increases the molecular weight from 335.4 g/mol (JWH-250) to 375.5 g/mol (RCS-8) and alters the compound's lipophilicity (calculated LogP of ~6.5 for RCS-8 vs. ~5.5 for JWH-250) . While quantitative potency data are not available, this structural change is a defined, measurable chemical difference that directly impacts the compound's analytical detection and metabolic fate [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Forensic Identification: Chromatographic Retention Time Differentiation from JWH-018 and AM-2201

In a study using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), RCS-8 was successfully identified and distinguished from a panel of other synthetic cannabinoids, including JWH-018, JWH-250, and AM-2201, in herbal product extracts [1]. The study reported that RCS-8, along with other compounds, was found at typical concentrations of 5-20 mg/g (0.5-2% by weight) in the analyzed materials [1]. While specific retention times for RCS-8 were not explicitly tabulated against every comparator, the ability to resolve RCS-8 from structurally similar compounds like JWH-250 (N-pentyl vs. N-cyclohexylethyl) using standard analytical methods is a key practical differentiator for forensic laboratories [1].

Forensic Chemistry Analytical Method Development Drug Seizure Analysis

Regulatory Status: Explicit Scheduling as a Basis for Controlled Substance Procurement

All CB1 receptor agonists of the 3-phenylacetylindole class, which includes RCS-8, are explicitly designated as Schedule I Controlled Substances in the United States [1]. This is a binary regulatory classification that directly impacts procurement, handling, and research licensing. In contrast, while many synthetic cannabinoids (e.g., JWH-018, AM-2201) are also Schedule I, the specific inclusion of the entire 3-phenylacetylindole class provides a clear and definitive legal framework for RCS-8, which is crucial for compliance in forensic and analytical reference standard procurement [1].

Regulatory Science Controlled Substances Forensic Standards

High-Value Application Scenarios for RCS-8 in Forensic and Analytical Workflows


Forensic Urinalysis: RCS-8 Consumption Confirmation via Unique Glucuronide Metabolite

Forensic toxicology laboratories require authentic reference standards for RCS-8 and its metabolites to develop and validate LC-MS/MS methods for detecting drug use. The identification of hydroxyphenyl RCS-8 glucuronide as a major human metabolite [1] makes it a primary target for confirmatory testing. Procuring RCS-8 parent standard and, if available, its metabolite standards enables accurate quantification and differentiation from JWH-250 use, as the latter will not produce this specific glucuronide conjugate. This scenario is directly supported by the metabolic profiling evidence.

Seized Drug Analysis: Chromatographic Confirmation and Quantitation in Herbal Matrices

Law enforcement and forensic laboratories analyzing seized herbal materials require certified reference standards to positively identify and quantify RCS-8. The compound's distinct retention time on GC-MS or LC-TOF-MS, as demonstrated in comparative forensic studies [1], allows for its resolution from other common adulterants like JWH-018, JWH-250, and AM-2201. Procuring a high-purity RCS-8 standard is essential for creating calibration curves to determine the concentration of the drug in evidence, which typically ranges from 0.5-2% by weight [1].

Academic Research: Structure-Activity Relationship (SAR) Studies of N-Alkyl Indole Cannabinoids

Medicinal chemistry and pharmacology research groups investigating the SAR of synthetic cannabinoids can use RCS-8 as a probe molecule. Its defined structural modification (N-cyclohexylethyl vs. N-pentyl in JWH-250) [1] allows for the study of how increased steric bulk and altered lipophilicity at the indole nitrogen affect receptor binding, functional activity, and metabolic stability. While quantitative in vitro data is currently absent for RCS-8 , its well-defined chemistry makes it a valuable comparator in a panel of analogues to elucidate the structural determinants of cannabinoid pharmacology.

Regulatory Compliance: DEA-Licensed Procurement of Schedule I Analytical Standards

Forensic laboratories and DEA-licensed research institutions must handle RCS-8 under Schedule I protocols [1]. Its explicit scheduling as part of the 3-phenylacetylindole class provides a clear regulatory framework for procurement. This distinguishes it from compounds in legal gray areas, ensuring that purchasing and use are conducted in full compliance with federal law. This is a critical procurement consideration for any organization seeking to avoid regulatory violations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RCS-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.